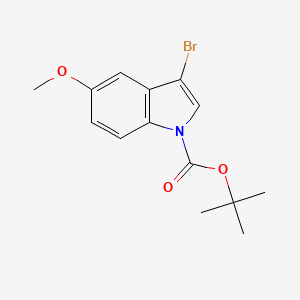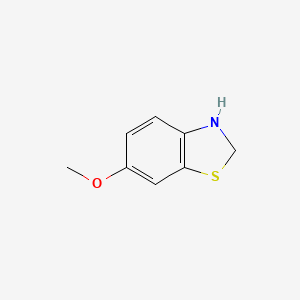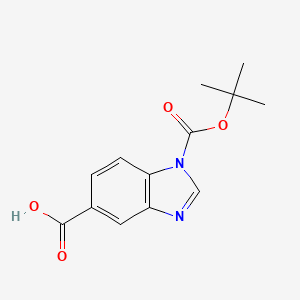
1-Boc-3-溴-5-甲氧基吲哚
描述
1-Boc-3-Bromo-5-methoxyindole is a compound that is not directly mentioned in the provided papers, but its structure can be inferred from related research on bromoindole derivatives. The compound likely contains a bromine atom at the 3-position, a methoxy group at the 5-position, and a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom of the indole ring. This structure suggests that it could be a useful intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field.
Synthesis Analysis
The synthesis of bromoindole derivatives is well-documented in the literature. For instance, a regiospecific bromination of substituted 3-methylindoles has been achieved through free radical bromination or electrophilic processes, which could be applicable to the synthesis of 1-Boc-3-Bromo-5-methoxyindole . Additionally, the synthesis of 1-substituted 3-alkoxy-1H-isoindoles based on reactions with nitriles followed by acid-catalyzed cyclization has been reported, which may offer insights into potential synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of bromoindole derivatives has been studied using various spectroscopic techniques and computational methods. For example, the crystal and molecular structure of a related compound, 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, was determined using single-crystal X-ray diffraction and supported by spectroscopic data and density functional theory (DFT) computations . These methods could be employed to analyze the molecular structure of 1-Boc-3-Bromo-5-methoxyindole.
Chemical Reactions Analysis
Bromoindoles are known to participate in various chemical reactions. The presence of a bromine atom on the indole ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions. The reactivity of such compounds has been explored through DFT calculations, molecular dynamics (MD) simulations, and reactivity studies, including the calculation of HOMO-LUMO gaps and Fukui functions . These studies provide a foundation for understanding the chemical behavior of 1-Boc-3-Bromo-5-methoxyindole.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoindole derivatives can be influenced by the presence of substituents on the indole ring. For example, the introduction of a bromine atom can affect the compound's reactivity and interaction with biological targets . The antimicrobial activities of new bromoindole derivatives have been screened, suggesting potential applications in medicinal chemistry . Similarly, the introduction of a methoxy group can modulate the electronic properties of the molecule, which may be relevant for the physical and chemical properties of 1-Boc-3-Bromo-5-methoxyindole.
科学研究应用
天然产物和生物碱的合成
1-Boc-3-溴-5-甲氧基吲哚在合成孤挺花科生物碱(包括孤挺花碱A、孤挺花碱B和2-甲氧基普拉托辛)的收敛合成中起着关键作用。这些合成利用了C-H官能化策略和Hartwig的协议来形成硼化吲哚,然后与必需的2-溴苯甲酸酯偶联,从而提供这些天然产物。这些方法突出了该化合物在促进复杂天然产物合成中的作用(Kim, Banwell, & Willis, 2013)。
杂环化学和新的合成途径
该化合物被用于开发新的合成途径和创造独特的杂环系统。例如,在酸性条件下,它通过类Lossen重排的生物模拟合成转化为强效植物抗生素如拉帕莱辛A。这展示了它在通过不同的化学重排产生生物学上重要分子方面的多功能性(Pedras, To, & Schatte, 2016)。
药物化学的进展
1-Boc-3-溴-5-甲氧基吲哚的衍生物已被合成并评估其对各种生物活性的影响,如HIV-1 RT抑制和抗HIV-1活性。这些研究不仅探索了该化合物在药物开发中的潜力,还加深了对该化学框架内结构活性关系的理解(Chander et al., 2018)。
探索光物理性质
已研究了相关甲氧基吲哚衍生物的光物理性质,为UV诱导的自由基形成和异构化过程提供了见解。这些调查有助于更广泛地了解甲氧基吲哚的光化学,这对从材料科学到光药理学的应用都至关重要(Lopes Jesus et al., 2020)。
对药物发现和开发的贡献
1-Boc-3-溴-5-甲氧基吲哚在药物发现中的作用延伸到用于合成治疗剂的关键中间体,如SGLT2抑制剂。这突显了它在开发治疗糖尿病等慢性疾病的药物中的重要性(Zhang et al., 2022)。
安全和危害
作用机制
Target of Action
1-Boc-3-Bromo-5-methoxyindole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, interact with their targets to exert various biologically vital properties . The specific interactions and resulting changes caused by 1-Boc-3-Bromo-5-methoxyindole remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They are used in the synthesis of alkaloids and are involved in the construction of complex molecular structures . .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant .
Result of Action
Indole derivatives are known for their various biologically vital properties . The specific effects of 1-Boc-3-Bromo-5-methoxyindole at the molecular and cellular level remain to be elucidated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Boc-3-Bromo-5-methoxyindole. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents and strong acids . .
属性
IUPAC Name |
tert-butyl 3-bromo-5-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-11(15)10-7-9(18-4)5-6-12(10)16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTZDUWRIAYEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625962 | |
| Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-Bromo-5-methoxyindole | |
CAS RN |
348640-11-9 | |
| Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















